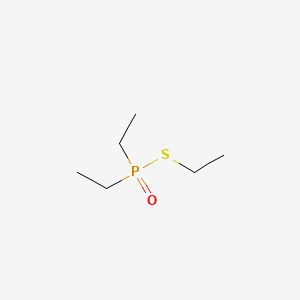
Phosphinothioic acid, diethyl-, S-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinothioic acid, diethyl-, S-ethyl ester is an organophosphorus compound with the molecular formula C6H15OPS and a molecular weight of 166.221 g/mol . This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including agriculture, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinothioic acid, diethyl-, S-ethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with ethyl mercaptan under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Phosphinothioic acid, diethyl-, S-ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphonates .
Scientific Research Applications
Phosphinothioic acid, diethyl-, S-ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: This compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of bacterial and viral infections.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphinothioic acid, diethyl-, S-ethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include the inhibition of key metabolic processes, leading to the desired therapeutic or inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphite
- Triethyl phosphonoacetate
- Diethyl ethoxycarbonylmethylphosphonate
Comparison
Phosphinothioic acid, diethyl-, S-ethyl ester is unique due to its sulfur-containing ester group, which imparts distinct chemical properties compared to other phosphonates. This sulfur group enhances its reactivity and potential biological activity, making it a valuable compound in various applications .
Properties
CAS No. |
4885-47-6 |
|---|---|
Molecular Formula |
C6H15OPS |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-[ethyl(ethylsulfanyl)phosphoryl]ethane |
InChI |
InChI=1S/C6H15OPS/c1-4-8(7,5-2)9-6-3/h4-6H2,1-3H3 |
InChI Key |
YPGYWXZHIBPSQN-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


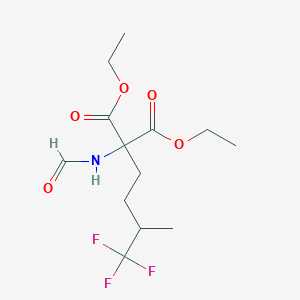
![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)
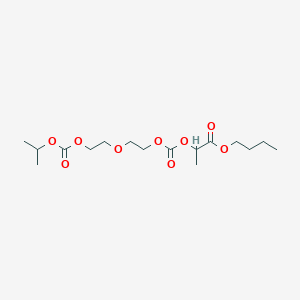
![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)
![Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14738092.png)
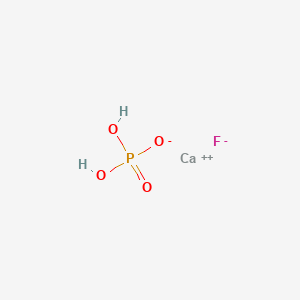
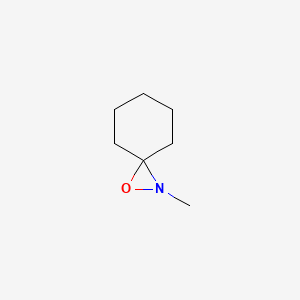

![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
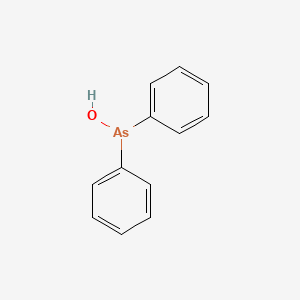

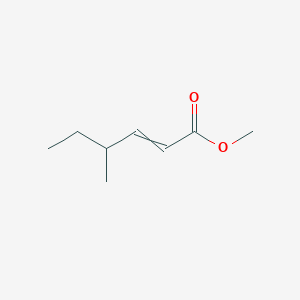

![N-[(Furan-2-YL)methyl]-3-methyl-2H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B14738151.png)
